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Compound of Interest

Compound Name: Anticancer agent 149

Cat. No.: B12372896 Get Quote

An in-depth review of the existing literature reveals that "Anticancer agent 149" is not a single

entity but rather a designation that appears in scientific literature referring to at least three

distinct therapeutic candidates. This guide provides a detailed technical overview of each of

these agents, summarizing the available quantitative data, experimental protocols, and

mechanisms of action. The agents covered are: a natural product isolated from Dioscorea

dioscorea referred to as "Anticancer agent 149 (compound 3)", a synthetic histone

acetyltransferase inhibitor known as MG149, and a humanized monoclonal antibody named

Tilvestamab (BGB-A149).

Anticancer Agent 149 (Compound 3) from Dioscorea
"Anticancer agent 149 (compound 3)" is a natural product isolated from the rhizome of

Dioscorea dioscorea.[1][2][3] The available literature on this specific compound is limited, with

current data primarily highlighting its selective cytotoxic effects against a human breast cancer

cell line.

Data Presentation
The primary quantitative data available for this agent is its half-maximal inhibitory concentration

(IC50) value.
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Compound Name Source Target Cell Line IC50 Value

Anticancer agent 149

(compound 3)
Dioscorea dioscorea

MCF-7 (Human

Breast

Adenocarcinoma)

31.41 μM

Experimental Protocols
Detailed experimental protocols for the isolation and cytotoxicity testing of "Anticancer agent
149 (compound 3)" are not extensively described in the currently available search results. The

IC50 value was determined against the MCF-7 cell line, which suggests the use of a standard

cell viability assay, such as an MTT or SRB assay, but specific parameters like incubation time

and assay conditions are not provided.

Signaling Pathways
The mechanism of action and the specific signaling pathways affected by this compound have

not been elucidated in the reviewed literature.

MG149: A MYST Family Histone Acetyltransferase
Inhibitor
MG149 is a small molecule inhibitor of the MYST family of histone acetyltransferases (HATs).[4]

It has been investigated primarily for its synergistic antitumor activity when combined with the

multi-kinase inhibitor sorafenib, particularly in the context of hepatocellular carcinoma (HCC).

Data Presentation
Table 2.1: In Vitro Inhibitory Activity of MG149

Target Assay Type IC50 Value Ki Value

Tip60 (KAT5) Cell-free assay 74 μM[5] -

MOF (KAT8) Cell-free assay 47 μM[5] -

KAT8 Enzyme kinetics - 64 ± 8.9 μM[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12372896?utm_src=pdf-body
https://www.benchchem.com/product/b12372896?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35880431/
https://www.selleckchem.com/products/mg149.html
https://www.selleckchem.com/products/mg149.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5447808/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2.2: Synergistic Cytotoxicity of MG149 with Sorafenib in HCC Cell Lines (72h treatment)

Cell Line Treatment
Apoptotic Cells (%
Annexin-V Positive)

Huh7 Sorafenib + MG149
Significantly increased vs.

single agents[7][8]

Hep3B Sorafenib + MG149
Significantly increased vs.

single agents[7]

HepG2 Sorafenib + MG149
Significantly increased vs.

single agents[7]

Experimental Protocols
Cell Viability and Apoptosis Assays in HCC:

Cell Lines: Human hepatocellular carcinoma cell lines (Huh7, Hep3B, HepG2) and patient-

derived HCC cells (AMC-H1, AMC-H2) were used.[7][9]

Treatment: Cells were treated with DMSO (0.1%) as a control, sorafenib alone, MG149

alone, or a combination of sorafenib and MG149 for 72 hours.[7][8][9]

Viability/Confluence: Cell confluence was determined using live-cell imaging analysis over 72

hours.[7][8]

Apoptosis Detection: Apoptotic cell death was quantified by flow cytometry after staining with

Annexin-V and propidium iodide (PI).[7][8][9] A TUNEL assay was also used to visualize

fragmented DNA in apoptotic cells.[8]

Histone Acetyltransferase (HAT) Inhibition Assay:

Enzyme Source: Human MOF expressed in E. coli BL21(DE3) cells.[5]

Substrates: [14C]-labeled Acetyl-CoA and histone H4 were used as substrates.[5]

Methodology: The inhibitory effect of MG149 was measured by quantifying the incorporation

of [14C] acetate into histone H4 using scintillation counting after a 5-minute incubation.[5]
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Signaling Pathways and Mechanism of Action
MG149 functions as a histone acetyltransferase inhibitor, with demonstrated activity against the

MYST family members Tip60 and MOF (KAT8).[5] In addition to its primary HAT-inhibitory

function, MG149 has been reported to inhibit the p53 and NF-κB pathways.[5][10]

In hepatocellular carcinoma, the co-administration of MG149 and sorafenib induces a

synergistic anticancer effect. This is achieved by aggravating endoplasmic reticulum (ER)

stress to a cytotoxic level, rather than triggering a pro-survival adaptive response.[4][7] The

combination treatment leads to a significant increase in intracellular reactive oxygen species

(ROS) and the accumulation of unfolded proteins, which hyperactivates the ER stress signaling

cascade, culminating in apoptotic cell death.[4][7]
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Caption: Synergistic mechanism of MG149 and Sorafenib in HCC.
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Tilvestamab (BGB-A149): An Anti-AXL Monoclonal
Antibody
Tilvestamab, also known as BGB-A149, is a first-in-class, selective, fully humanized anti-AXL

monoclonal antibody.[11][12] It is being developed for the treatment of various cancers where

the AXL receptor tyrosine kinase is implicated in tumor progression, metastasis, and drug

resistance.[12][13]

Data Presentation
Table 3.1: Preclinical Efficacy of Tilvestamab

Model System Cell Line Treatment Key Finding

In Vitro
786-0 Renal Cell

Carcinoma (RCC)
250 μM, 1h

Inhibition of Gas6-

induced AXL and

downstream AKT

phosphorylation[14]

In Vivo Orthotopic

RCC Model

786-0-Luc cells in

BALB/c nude mice

30 mg/kg, i.p., twice

weekly

Significant inhibition of

RCC tumor growth[14]

Table 3.2: Phase 1b Clinical Trial Data in Ovarian Cancer (NCT04893551)
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Parameter Details

Patient Population
Relapsed, platinum-resistant, high-grade serous

ovarian cancer[15]

Dose Levels
1 mg/kg, 3 mg/kg, 5 mg/kg (IV infusion every 2

weeks)[15]

Safety
Well-tolerated; no treatment-related Grade 3 or

higher adverse events[15]

Pharmacokinetics (PK)
Dose-proportional exposure; steady-state

achieved by the second dose[15]

Efficacy
No objective responses; Stable Disease (SD) in

44% of patients at 6 weeks[15]

Pharmacodynamics
Reduced fibrosis-related gene signatures and

AXL protein expression[15]

Experimental Protocols
Preclinical In Vivo Orthotopic RCC Model:

Animal Model: Female BALB/c athymic nude mice (8 weeks old).[14]

Tumor Implantation: 786-0-Luc renal cell carcinoma cells were implanted orthotopically.[14]

Treatment Regimen: Tilvestamab was administered intraperitoneally (i.p.) at a dose of 30

mg/kg twice a week.[14]

Efficacy Endpoint: Tumor growth and volume were monitored to assess anti-tumor activity.

[14]

Phase 1b Clinical Trial (PROC study - NCT04893551):

Study Design: A multicenter, open-label, dose-escalation study.[15]

Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of tilvestamab.

[15]
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Patient Cohort: Patients with relapsed, platinum-resistant high-grade serous ovarian cancer.

[15]

Dosing: Intravenous (IV) infusion of tilvestamab at 1, 3, and 5 mg/kg every two weeks.[15]

Pharmacodynamic Analyses: Assessments included changes in AXL expression and

gene/protein signatures via transcriptomic and proteomic analysis of tumor biopsies.[15]

Signaling Pathways and Mechanism of Action
Tilvestamab targets the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer)

family. AXL is often overexpressed in cancer and its activation by its ligand, Growth Arrest-

Specific 6 (Gas6), promotes cell proliferation, survival, migration, and contributes to therapeutic

resistance.[13][16]

Tilvestamab is a function-blocking antibody that binds to AXL, preventing Gas6 from binding

and thereby inhibiting AXL-mediated signaling.[14][16] This blockade leads to the

downregulation of key downstream pathways, including the PI3K/AKT pathway, which is crucial

for cell survival and proliferation.[14] Preclinical studies have confirmed that Tilvestamab

inhibits Gas6-induced AXL phosphorylation and subsequently reduces the levels of

phosphorylated AKT (pAKT).[14]
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Caption: Tilvestamab blocks Gas6-AXL signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12372896#anticancer-agent-149-review-of-existing-
literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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